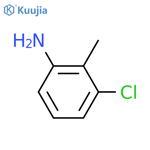

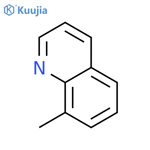

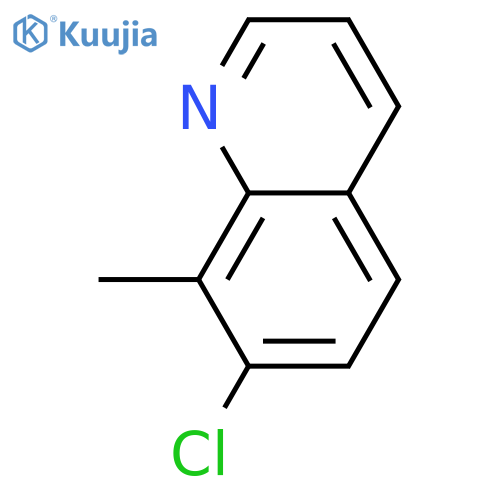

Cas no 78941-93-2 (7-Chloro-8-Methylquinoline)

7-Chloro-8-Methylquinoline Propiedades químicas y físicas

Nombre e identificación

-

- 7-Chloro-8-methylquinoline

- Quinoline, 7-chloro-8-methyl-

- 7-chloro-8-methyl-quinoline

- KSC494E4D

- 7-chloranyl-8-methyl-quinoline

- NKWDCLXGUJHNHS-UHFFFAOYSA-N

- STL555017

- BBL101221

- TRA0073650

- RP23908

- SY021168

- AB0026740

- ST2406562

- W8475

- 941C932

- A83

- 7-Chloro-8-methylquinoline (ACI)

- 7-Chloro-8-Methylquinoline

-

- MDL: MFCD09743893

- Renchi: 1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3

- Clave inchi: NKWDCLXGUJHNHS-UHFFFAOYSA-N

- Sonrisas: ClC1C(C)=C2C(C=CC=N2)=CC=1

Atributos calculados

- Calidad precisa: 177.03500

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 160

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 3.2

- Superficie del Polo topológico: 12.9

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Punto de ebullición: 278℃ at 760 mmHg

- PSA: 12.89000

- Logp: 3.19660

7-Chloro-8-Methylquinoline Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

7-Chloro-8-Methylquinoline Datos Aduaneros

- Código HS:2933499090

- Datos Aduaneros:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chloro-8-Methylquinoline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D956219-10g |

7-Chloro-8-methylquinoline |

78941-93-2 | 98% | 10g |

$145 | 2024-06-07 | |

| Enamine | EN300-96438-2.5g |

7-chloro-8-methylquinoline |

78941-93-2 | 95% | 2.5g |

$35.0 | 2024-05-21 | |

| Enamine | EN300-96438-5.0g |

7-chloro-8-methylquinoline |

78941-93-2 | 95% | 5.0g |

$60.0 | 2024-05-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-300079-1g |

7-Chloro-8-methylquinoline, |

78941-93-2 | 1g |

¥1053.00 | 2023-09-05 | ||

| Enamine | EN300-96438-0.05g |

7-chloro-8-methylquinoline |

78941-93-2 | 95% | 0.05g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-96438-0.1g |

7-chloro-8-methylquinoline |

78941-93-2 | 95% | 0.1g |

$19.0 | 2024-05-21 | |

| Chemenu | CM121481-10g |

7-Chloro-8-methylquinoline |

78941-93-2 | 98% | 10g |

$145 | 2024-07-23 | |

| TRC | C369355-10 g |

7-Chloro-8-methylquinoline |

78941-93-2 | 10g |

$ 430.00 | 2022-01-10 | ||

| Chemenu | CM121481-5g |

7-Chloro-8-methylquinoline |

78941-93-2 | 98% | 5g |

$204 | 2021-08-06 | |

| eNovation Chemicals LLC | D205132-5g |

7-Chloro-8-methylquinoline |

78941-93-2 | 98% | 5g |

$165 | 2024-05-24 |

7-Chloro-8-Methylquinoline Métodos de producción

Métodos de producción 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10

Métodos de producción 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 11, cooled

Métodos de producción 3

Métodos de producción 4

Métodos de producción 5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 11, cooled

Métodos de producción 6

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized; pH 9 - 10

Métodos de producción 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

Métodos de producción 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Métodos de producción 9

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 11, cooled

Métodos de producción 10

1.2 Reagents: Sodium iodide ; 100 °C → 150 °C

1.3 Reagents: Sulfuric acid ; 150 °C; 1 h, 150 °C

Métodos de producción 11

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

Métodos de producción 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 11, cooled

7-Chloro-8-Methylquinoline Raw materials

7-Chloro-8-Methylquinoline Preparation Products

78941-93-2 (7-Chloro-8-Methylquinoline) Productos relacionados

- 1527529-08-3(3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid)

- 1219014-67-1(Ethyl 4,5-diamino-2-methoxybenzoate)

- 1235441-03-8(6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid)

- 2703772-59-0(1-(5-Bromo-2-methoxy-4-methylphenyl)-1,3-diazinane-2,4-dione)

- 2172590-02-0(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopentanoic acid)

- 2109405-82-3(3-Butyn-2-ol, 1-amino-, hydrochloride (1:1))

- 498-00-0(Vanillyl alcohol)

- 2137584-52-0(1-({hexahydro-2H-cyclopentabfuran-2-yl}methyl)-1H-pyrazol-3-amine)

- 2138816-70-1(tert-butyl N-[5-(2-bromoethenyl)pyrazin-2-yl]carbamate)

- 186320-14-9(Fmoc-4-(4-aminophenyl)butanoic Acid)